molecular formula C7H5ClN2O3 B8698746 2-Amino-4-nitrobenzoyl chloride CAS No. 62242-95-9

2-Amino-4-nitrobenzoyl chloride

Cat. No.: B8698746
CAS No.: 62242-95-9
M. Wt: 200.58 g/mol
InChI Key: BPSQYQPBMKIYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-nitrobenzoyl chloride is a specialized benzoyl chloride derivative used in organic synthesis. It serves as a key building block for constructing more complex molecules, particularly in pharmaceutical and materials science research. The compound features both an amino group and a highly reactive acid chloride group, making it a versatile intermediate for amide bond formation and further functionalization. Benzoyl chloride derivatives with nitro and amino substituents are valuable precursors in the synthesis of diverse heterocyclic compounds, including quinazolinones, which are structures of significant interest in medicinal chemistry . Researchers utilize this compound to develop potential DNA photocleaving agents and other bioactive molecules . Like other ortho-substituted nitrobenzoyl chlorides, this compound may be thermally unstable and moisture-sensitive, requiring handling in controlled environments and storage at ambient temperatures . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62242-95-9

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

2-amino-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H5ClN2O3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H,9H2

InChI Key

BPSQYQPBMKIYQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Amino 4 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acid Chloride Moiety

The acid chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reaction proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com Initially, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, the chloride ion, being a good leaving group, is expelled, regenerating the carbonyl double bond and yielding the final substitution product. masterorganicchemistry.comyoutube.comyoutube.com The reactivity of the acid chloride is significantly enhanced by the electron-withdrawing nitro group, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. solubilityofthings.com

Esterification Pathways and Kinetics with Alcohols and Phenols

2-Amino-4-nitrobenzoyl chloride reacts with alcohols and phenols to form the corresponding esters. This process, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com

The reaction with alcohols typically proceeds under mild conditions. youtube.com Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance. youtube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. youtube.com

Phenols, being less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair into the benzene (B151609) ring, react more slowly with acid chlorides. youtube.comlibretexts.org To facilitate the reaction, a base such as pyridine (B92270) is often added. youtube.com The base serves two purposes: it deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion and neutralizes the hydrogen chloride gas that is produced as a byproduct. youtube.com The reaction of phenols with more reactive acid anhydrides is also a common method for preparing phenolic esters. youtube.comlibretexts.org

The kinetics of esterification can be influenced by several factors. For instance, the methanolysis of p-nitrobenzoyl chloride in acetonitrile (B52724) follows a kinetic formulation that includes both second-order and third-order terms, suggesting a mechanism where a tetrahedral intermediate is deprotonated by either a solvent molecule or another methanol (B129727) molecule. researchgate.net The presence of a base can also act as a catalyst, accelerating the esterification process. researchgate.net

Amidation Reactions with Various Amines and Hydrazides

The formation of amides from this compound and various amines or hydrazides is a robust and widely utilized reaction. nih.govhud.ac.uk This amidation process is a cornerstone of synthetic chemistry due to the prevalence of the amide bond in pharmaceuticals, agrochemicals, and materials science. hud.ac.ukresearchgate.net

The reaction with primary and secondary amines is generally efficient, yielding the corresponding N-substituted amides. nih.govhud.ac.uk The reaction proceeds readily due to the high electrophilicity of the acid chloride and the nucleophilicity of the amine. ccspublishing.org.cn A base, such as triethylamine (B128534) or pyridine, is typically employed to neutralize the hydrochloric acid generated during the reaction. hud.ac.uk Even less nucleophilic amines, like aniline, can participate in this reaction, although they may require more forcing conditions or result in lower yields compared to more basic amines. nih.gov The use of ammonium (B1175870) salts, such as ammonium chloride, has also been demonstrated as a practical source for the synthesis of primary amides from acid chlorides. ccspublishing.org.cn

Hydrazides also react with this compound to form the corresponding acyl hydrazides. These products can serve as precursors for the synthesis of various heterocyclic compounds. The reaction follows the same general nucleophilic acyl substitution pathway as with other amines.

The table below summarizes the outcomes of amidation reactions with different amines.

Amine TypeReactivityProduct
Primary AminesHighN-Substituted Amide
Secondary AminesHighN,N-Disubstituted Amide
Aniline (Aromatic Amine)ModerateN-Phenyl Amide
HydrazidesHighAcyl Hydrazide

Reactions with Other Nucleophiles (e.g., Thioamides, Carbanions)

Beyond alcohols, phenols, and amines, this compound can react with a range of other nucleophiles. For instance, its reaction with thioamides can lead to the formation of various heterocyclic structures, showcasing its utility as a building block in complex organic synthesis. thieme-connect.com

Carbanions, being potent carbon-based nucleophiles, can also attack the electrophilic carbonyl carbon of the acid chloride. These reactions are crucial for forming new carbon-carbon bonds. The products of such reactions can be precursors to a variety of more complex molecules. The electron-withdrawing nitro group on the aromatic ring enhances the reactivity of the acid chloride towards these nucleophiles. thieme-connect.com

Reactivity Profile of the Amino Group in this compound

The primary amino group attached to the benzene ring of this compound also exhibits characteristic reactivity, allowing for further functionalization of the molecule.

Derivatization Reactions of the Primary Amine Functionality

The amino group can undergo various derivatization reactions. For instance, it can be acylated by other acid chlorides or anhydrides, or it can react with sulfonyl chlorides to form sulfonamides. These reactions are often used to protect the amino group or to introduce new functional moieties into the molecule. The reactivity of the amino group can be modulated by the electronic effects of the other substituents on the aromatic ring. Derivatization is a common strategy in analytical chemistry for enhancing the detectability of amino acids, often involving reagents that react with the primary amine functionality. conicet.gov.arnih.govcreative-proteomics.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB) are known to react with amino groups to form stable derivatives suitable for chromatographic analysis. creative-proteomics.com

The table below lists common derivatization reagents for primary amines.

ReagentDerivative Type
Acid ChloridesAmide
Acid AnhydridesAmide
Sulfonyl ChloridesSulfonamide
9-Fluorenylmethyl chloroformate (FMOC-Cl)Fluorescent Carbamate
2,4-Dinitrofluorobenzene (DNFB)Dinitrophenyl (DNP) derivative

Intramolecular Cyclization and Condensation Reactions Involving the Amino Group

The presence of both a nucleophilic amino group and an electrophilic acyl chloride in the same molecule allows for the possibility of intramolecular reactions. Under certain conditions, the amino group can attack the carbonyl carbon of the acid chloride, leading to the formation of a cyclic product. This type of intramolecular cyclization is a powerful tool for the synthesis of heterocyclic compounds. nih.gov

Furthermore, the amino group can participate in condensation reactions with other functional groups, either within the same molecule or with an external reagent, to construct larger, more complex molecular architectures. For example, base-catalyzed cyclization of related N-(nitrophenyl)amino acids has been shown to produce benzimidazole (B57391) derivatives. nih.gov The electron-withdrawing nitro group can also play a role in activating the molecule towards cyclization. thieme-connect.com

Transformations of the Nitro Group in this compound

The nitro group of this compound is a key functional group that can undergo various transformations, significantly influencing the synthetic utility of the molecule.

Reduction Pathways to Amino Derivatives and their Strategic Utility

The reduction of the nitro group in this compound to an amino group yields 2,4-diaminobenzoyl derivatives. This transformation is a critical step in the synthesis of various complex molecules.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. commonorganicchemistry.comresearchgate.net Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and effective method. commonorganicchemistry.comncert.nic.in Metal-based reductions in acidic media, such as iron in the presence of hydrochloric acid or zinc in acetic acid, also provide efficient pathways to the corresponding amines. commonorganicchemistry.comncert.nic.in Tin(II) chloride (SnCl2) is another mild reducing agent suitable for this transformation. commonorganicchemistry.com

The resulting 2,4-diaminobenzoyl compounds are valuable intermediates. For instance, 2-aminobenzophenones, which can be derived from related precursors, are crucial synthons for a wide range of heterocyclic compounds, including quinolines, acridines, and benzodiazepines, many of which exhibit significant pharmacological activity. asianpubs.orggoogle.com The strategic reduction of the nitro group opens up pathways to these important molecular scaffolds. asianpubs.org For example, the reduction of a nitrobenzoyl precursor is a key step in the synthesis of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. google.com Similarly, 2-amino-4-nitrophenol (B125904) can be catalytically reduced to 2,4-diaminophenol. researchgate.net

The choice of reducing agent can be critical to avoid unwanted side reactions, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com For example, catalytic hydrogenation with Raney nickel is often preferred over Pd/C when the substrate contains aromatic halogens to prevent dehalogenation. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/CatalystConditionsNotes
H₂/Pd-CCatalytic hydrogenationHighly efficient but can also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NiCatalytic hydrogenationUseful for substrates with halogens to avoid dehalogenation. commonorganicchemistry.comresearchgate.net
Fe/HClAcidic mediumA preferred method where FeCl₂ formed is hydrolyzed, regenerating HCl. ncert.nic.in
Zn/CH₃COOHAcidic mediumProvides a mild reduction environment. commonorganicchemistry.comresearchgate.net
SnCl₂Mild reducing agentSuitable for reductions in the presence of other sensitive groups. commonorganicchemistry.comresearchgate.net
Hydrazine Hydrate with FeCl₃·6H₂O/Activated CarbonCatalytic reductionUsed for the preparation of 2-Amino-4-nitrophenol. google.com

Ancillary Reactivity of the Nitro Functionality in Complex Systems

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acyl chloride moiety. nih.gov This electronic effect makes the aromatic ring susceptible to nucleophilic attack and can lead to unexpected reactions in complex systems. nih.govnih.gov

In some instances, the nitro group itself can undergo migration. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, a nitro-group migration product was unexpectedly formed as the major isomer. clockss.org While not directly involving this compound, this illustrates the potential for the nitro group to participate in rearrangements under certain conditions.

Furthermore, the presence of the nitro group can lead to the formation of stable intermediates known as Meisenheimer complexes when reacting with nucleophiles. nih.gov The decomposition of nitroaromatic compounds can also be complex and highly condition-dependent, sometimes leading to violent or explosive reactions, particularly for ortho-nitrated acyl chlorides upon heating. acs.orgnih.gov

Chemoselectivity and Regioselectivity Control in Multicenter Reactions of this compound

This compound possesses multiple reactive sites: the amino group, the aromatic ring, and the acyl chloride. This presents challenges and opportunities for controlling chemoselectivity and regioselectivity in its reactions.

The primary amino group and the acyl chloride are both nucleophilic and electrophilic centers, respectively. In reactions with molecules containing multiple nucleophilic groups, such as aminoalkanols or aminothiols, the relative reactivity of these sites must be considered. researchgate.net Generally, the acyl chloride is a highly reactive electrophile, readily undergoing acylation with nucleophiles like amines and alcohols. mdpi.com

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.gov The amino group, being an activating group, directs electrophiles to the ortho and para positions relative to it. The interplay of these electronic effects governs the regioselectivity of reactions on the aromatic ring.

In reactions with nucleophiles, the primary site of attack is typically the highly electrophilic carbonyl carbon of the acyl chloride. stackexchange.com However, under certain conditions, nucleophilic attack on the aromatic ring can occur. nih.gov The control of chemoselectivity is crucial in synthetic applications to ensure the desired functional group reacts selectively. For example, in the synthesis of complex molecules, protecting groups may be necessary to block one reactive site while another is being modified.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The rate of its reactions is influenced by the nature of the substituents on the benzoyl chloride ring.

Kinetic studies on the alcoholysis of substituted benzoyl chlorides have shown that the reaction is typically second-order, being first-order with respect to both the acid chloride and the alcohol. uni.edu The presence of electron-withdrawing groups, such as the nitro group, generally increases the rate of nucleophilic attack on the carbonyl carbon by enhancing its electrophilicity. stackexchange.comsolubilityofthings.com This is supported by the observation that p-nitrobenzoyl chloride reacts faster with methanol than p-methylbenzoyl chloride. chegg.com

The Hammett equation is often applicable to correlate the reaction rates of substituted benzoyl chlorides with the electronic properties of the substituents. uni.edu The positive slope observed in such correlations for reactions with nucleophiles indicates that electron-withdrawing groups accelerate the reaction. rsc.org

Thermodynamic data for related compounds, such as 4-nitrobenzoyl chloride, provide insights into the stability of these molecules. The standard enthalpy of formation (ΔfH°solid) for solid 4-nitrobenzoyl chloride has been determined to be -199.6 ± 3.6 kJ/mol. nist.gov The thermal decomposition of ortho-nitrated benzoyl chlorides can be highly exothermic and is strongly dependent on the conditions, such as the heating rate. nih.gov

Table 2: Reactivity of Substituted Benzoyl Chlorides

SubstituentRelative Reactivity with NucleophilesRationale
p-NO₂HighStrong electron-withdrawing group, increases electrophilicity of carbonyl carbon. stackexchange.comsolubilityofthings.com
p-CH₃LowElectron-donating group, decreases electrophilicity of carbonyl carbon. chegg.com

Applications of 2 Amino 4 Nitrobenzoyl Chloride in Advanced Organic and Material Synthesis

Role in the Construction of Diverse Heterocyclic Architectures

The reactivity of 2-amino-4-nitrobenzoyl chloride makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the amino and acyl chloride groups allows for cyclization reactions to form fused ring systems, while the nitro group can be chemically modified to introduce further complexity.

Quinoxalinones : this compound can be utilized in the synthesis of quinoxalinone derivatives. Quinoxalinones are a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities. The synthesis often involves the condensation of a derivative of this compound with an appropriate coreactant to form the quinoxalinone ring system. For instance, the reaction of a related nitrobenzoyl chloride, 4-nitrobenzoyl chloride, with 1,2,3,4-tetrahydro-2-oxoquinoxaline in dry pyridine (B92270) leads to the formation of 4-(4-nitrobenzoyl)-1,2,3,4-tetrahydro-2-oxoquinoxaline. asianpubs.org This highlights the general reactivity of nitro-substituted benzoyl chlorides in the acylation of heterocyclic precursors to generate more complex structures.

Benzodiazepines : The synthesis of benzodiazepines, a class of psychoactive drugs, can involve precursors derived from aminobenzophenones, which can be synthesized using related nitrobenzoyl chlorides. wum.edu.pl For example, 2-aminobenzophenones are key starting materials for the synthesis of 1,4-benzodiazepines. wum.edu.pl The general strategy involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid or its derivative, followed by cyclization to form the seven-membered benzodiazepine (B76468) ring. While a direct synthesis from this compound is not explicitly detailed in the provided results, the structural similarity to key precursors suggests its potential as a starting material for novel benzodiazepine analogs. The pyrrolo asianpubs.orgnih.govbenzodiazepine (PBD) ring system, a related tricyclic structure, is often synthesized from precursors that could be derived from this compound. nih.govnih.gov

Oxadiazoles : this compound can be used to acylate amino-oxadiazole derivatives to form more complex structures. nih.govnih.gov For example, the acylation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with various acid chlorides, including nitro-substituted benzoyl chlorides, yields N-acyl derivatives. nih.govnih.gov This demonstrates the utility of this compound in building upon existing heterocyclic scaffolds to create new compounds with potentially enhanced biological activities.

The reactivity of this compound lends itself to the construction of various other complex multicyclic systems. The combination of the amino, nitro, and acyl chloride functionalities on a single aromatic ring provides a platform for a variety of cyclization and functionalization reactions. For example, aminobenzoates serve as building blocks for a wide array of microbial natural products, including benzodiazepinones, fumiquinazolines, and quinoxalines. rsc.org The strategic use of compounds like this compound can lead to the synthesis of analogs of these natural products. mdpi.com

Utilization in the Synthesis of Complex Organic Scaffolds

Beyond the synthesis of specific heterocyclic rings, this compound serves as a key building block for more elaborate organic scaffolds, including those that mimic natural products and possess "privileged" structural features.

The synthesis of analogs of natural products is a significant area of research in medicinal chemistry. This compound can be a valuable tool in this endeavor. For instance, aminodimethoxyacetophenones, which share structural similarities with derivatives of this compound, are used in the diversity-oriented synthesis of natural product analogs such as flavones, coumarins, and chalcones. mdpi.com The ability to introduce the nitro group via the benzoyl chloride allows for subsequent chemical modifications, leading to a diverse library of compounds.

"Privileged structures" are molecular scaffolds that can bind to multiple biological targets with high affinity. nih.govscielo.breurekaselect.commdpi.com Benzodiazepines are a classic example of a privileged structure. nih.gov Given that this compound is a potential precursor to benzodiazepine and other heterocyclic systems, it can be instrumental in the development of new privileged structures.

Furthermore, the nitro group in this compound can be a useful feature in the design of molecular probes. For example, a derivative of 4-amino-7-nitrobenzo-2-oxa-1,3-diazole was synthesized and shown to act as a fluorescent probe for the detection of mercury ions. ccspublishing.org.cn The nitro group can influence the electronic properties of a molecule, which is a key aspect in the design of fluorescent sensors.

Integration into Polymeric and Supramolecular Chemistry

The applications of this compound extend beyond the synthesis of discrete small molecules and into the realm of materials science.

The reactive nature of the acyl chloride group allows for the incorporation of the 2-amino-4-nitrophenyl moiety into polymer chains. This can be achieved through reactions with polymers containing nucleophilic functional groups such as amines or alcohols. The resulting polymers would possess the chemical properties of the incorporated aromatic unit, including the potential for further functionalization of the amino and nitro groups.

In supramolecular chemistry, which involves the study of non-covalent interactions, the functional groups of this compound can participate in the formation of ordered assemblies. rsc.org The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These interactions, along with potential π-π stacking of the aromatic rings, can lead to the formation of well-defined supramolecular structures. While direct examples using this compound were not found, the principles of supramolecular assembly suggest its potential in this area.

Formation of Poly(amide)s and Related Copolymers

This compound is an A-B type monomer, meaning it possesses two distinct reactive functional groups—an amine (-NH2) and an acyl chloride (-COCl)—on the same molecule. This structure allows it to undergo self-polycondensation to form polyamides. The amino group of one monomer attacks the acyl chloride group of another, eliminating hydrogen chloride (HCl) and forming a stable amide bond, which constitutes the backbone of the polymer. The pendant nitro group (-NO2) remains as a functional side group on the polymer chain, which can be later modified to introduce other functionalities.

Furthermore, this monomer can be incorporated into copolymers to tailor material properties. For instance, derivatives like Nε-4-nitrobenzoyl-L-lysine have been used to prepare electroactive amino acid copolymers. ou.ac.lk In these syntheses, the N-carboxyanhydride of the modified lysine (B10760008) is copolymerized with other amino acid N-carboxyanhydrides, such as L-leucine or glycine, using a catalyst like sodium hydride to produce high molecular-weight polymers. ou.ac.lk The resulting copolymers contain nitrobenzoyl groups, which impart electroactive properties to the material.

Table 1: Examples of Copolymers Derived from Nitrobenzoyl Functionalities

Monomer 1Monomer 2Polymerization CatalystResulting Polymer TypeKey Property
N-carboxyanhydride of Nε-4-nitrobenzoyl-L-lysine (NBL)N-carboxyanhydride of L-leucine (Leu)Sodium HydrideElectroactive CopolypeptideRedox activity from nitro group
N-carboxyanhydride of Nε-4-nitrobenzoyl-L-lysine (NBL)N-carboxyanhydride of Glycine (Gly)Sodium HydrideElectroactive CopolypeptideRedox activity from nitro group
N-carboxyanhydride of Nε-4-nitrobenzoyl-L-lysine (NBL)N-carboxyanhydride of Nε-4-benzoyl-L-lysine (BZL)Sodium HydrideElectroactive CopolypeptideTunable electrochemical response

These materials can form films that show a distinct electrochemical response due to the redox activity of the nitro group. ou.ac.lk The stability and properties of these films can be further enhanced by creating composites, for example, by adsorbing the copolymer onto a layer of polypyrrole. ou.ac.lk

Application in the Design of Functional Supramolecular Assemblies and Co-crystals of Derivatives

The functional groups present in this compound and its derivatives are highly suited for directing the formation of ordered, non-covalent structures known as supramolecular assemblies and co-crystals. The amino and nitro groups are excellent hydrogen bond donors and acceptors, respectively, driving the self-assembly of molecules into predictable patterns.

While direct studies on this compound co-crystals are not prevalent, extensive research has been conducted on its derivatives, particularly 2-chloro-4-nitrobenzoic acid and other substituted nitroanilines and nitrobenzoic acids. These serve as excellent models for the types of interactions that govern the assembly of these molecules. Crystal engineering with these compounds involves utilizing strong and weak intermolecular forces, such as hydrogen bonds and halogen bonds, to construct complex architectures. acs.org

A series of molecular salts and co-crystals have been synthesized using 2-chloro-4-nitrobenzoic acid with various co-formers, including pyridyl and benzoic acid derivatives. acs.orgnih.gov In these structures, proton transfer often occurs from the carboxylic acid to a basic site on the co-former, creating robust N–H···O hydrogen bonds that define the primary assembly. acs.org These primary units then interconnect through further hydrogen bonding to form larger motifs, such as cyclic tetrameric units. acs.org

Table 2: Supramolecular Interactions in Co-crystals of a Related Derivative (2-chloro-4-nitrobenzoic acid)

Co-formerCrystal SystemKey Intermolecular BondsResulting Motif
2-Aminobenzoic acidTriclinicN–H···O hydrogen bondsCyclic tetrameric unit
IsonicotinamideMonoclinicO-H···N hydrogen bonds1D chains
Pyrrolidin-2-oneMonoclinicO-H···O and N-H···O hydrogen bondsDimeric units forming chains

The ability to form co-crystals is of significant interest in the pharmaceutical industry as a method to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. nih.gov Amino acids, for example, are frequently used as co-formers due to their capacity for forming zwitterionic interactions and robust hydrogen bonds. nih.gov

Application in Catalysis and Reagent Development

This compound is primarily used as a reagent, or a chemical building block, in organic synthesis. Its acyl chloride group is a powerful acylating agent, readily reacting with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity makes it a key intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. chemimpex.com

The synthesis of the acyl chloride itself often requires specific reaction conditions. For example, nitrobenzoyl chlorides are commonly prepared by reacting the corresponding nitrobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.orgprepchem.com The efficiency of these reactions can be significantly improved by the use of catalysts. Patents describe processes where phase transfer catalysts or pyridine are used to facilitate the reaction between p-nitrobenzoic acid and thionyl chloride, leading to high yields and purity. google.comgoogle.com Lewis acids, such as zinc chloride, have also been employed as catalysts in Friedel-Crafts type reactions involving benzoyl chlorides to synthesize benzophenone (B1666685) derivatives. google.com

In reagent development, the compound serves as a platform for introducing the 2-amino-4-nitrobenzoyl moiety into a target molecule. This is exemplified in the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride reacts with an amine in the presence of a base to rapidly and efficiently form a stable amide bond. mdpi.com This reaction is fundamental in synthesizing a wide array of compounds, including potential pharmaceutical agents and functional materials. mdpi.com The nitro group on the resulting product can then be chemically reduced to an amino group, providing another site for further chemical modification.

Theoretical and Computational Studies on 2 Amino 4 Nitrobenzoyl Chloride

Quantum Chemical Analysis of 2-Amino-4-nitrobenzoyl Chloride Electronic Structure and Molecular Orbitals

Quantum chemical analysis is fundamental to understanding the electronic characteristics of a molecule. For this compound, such analysis would reveal the distribution of electrons and the nature of its molecular orbitals, which in turn dictate its reactivity and spectroscopic properties.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In analogous compounds like nitroanilines, the amino group raises the energy of the HOMO, making the molecule more susceptible to oxidation, while the nitro group lowers the energy of the LUMO, increasing its electron-accepting capability. For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring, while the LUMO would be concentrated around the nitro group and the carbonyl carbon of the acyl chloride.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis for this compound based on Analogous Compounds

ParameterExpected Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates susceptibility to oxidation and electrophilic attack.
LUMO Energy Relatively lowIndicates susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap Small to moderateSuggests significant chemical reactivity.
HOMO Localization Primarily on the amino group and aromatic ring.Defines the molecule's nucleophilic/basic centers.
LUMO Localization Primarily on the nitro group and acyl chloride moiety.Defines the molecule's electrophilic centers.

This table is illustrative and based on general principles and data from structurally similar compounds. Specific values would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Reactivity, Reaction Mechanisms, and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and reaction mechanisms of organic molecules. For this compound, DFT calculations can provide detailed insights into its behavior in chemical reactions, particularly nucleophilic acyl substitution, which is characteristic of acyl chlorides.

DFT studies can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. rsc.org

In the context of this compound reacting with a nucleophile, DFT could be used to model the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the chloride ion to yield the final product can also be modeled. The presence of the amino and nitro groups will modulate the stability of the transition states and intermediates. The electron-withdrawing nitro group would stabilize the negatively charged transition state, potentially accelerating the reaction, while the electron-donating amino group might have a more complex influence depending on its position relative to the reaction center.

DFT calculations on similar systems, such as the reaction of acyl bromides with pyridine (B92270), have elucidated the transition state structures for nucleophilic substitution. researchgate.net Such studies on this compound would clarify the role of the substituents in influencing the reaction's feasibility and stereochemistry.

Table 2: Representative DFT-Calculated Parameters for a Nucleophilic Acyl Substitution Reaction

ParameterDescriptionInformation Gained for this compound
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Predicts the rate of reaction with various nucleophiles.
Reaction Energy (ΔEr) The overall energy change from reactants to products.Determines if the reaction is exothermic or endothermic.
Transition State Geometry The molecular structure at the highest point on the reaction pathway.Provides insight into the steric and electronic factors controlling the reaction.
Intermediate Stability The energy of any intermediate species formed during the reaction.Helps to understand the step-wise mechanism of the reaction.

This table presents typical parameters obtained from DFT studies on reaction mechanisms.

Molecular Dynamics Simulations of this compound Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable information about its interactions with solvent molecules and its dynamic behavior in solution. nih.gov

Solvation plays a critical role in chemical reactions, as the solvent can stabilize or destabilize reactants, products, and transition states. MD simulations can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules, providing a detailed picture of the solvation shell. This is particularly important for a polar molecule like this compound, which is expected to have strong interactions with polar solvents.

For instance, MD simulations could reveal how water molecules orient themselves around the amino, nitro, and acyl chloride groups through hydrogen bonding and dipole-dipole interactions. This can affect the molecule's conformation and reactivity. Studies on the solvolysis of benzoyl chlorides have shown that the reaction mechanism can be highly dependent on the solvent. researchgate.netresearchgate.net MD simulations can help to rationalize these experimental observations by providing a molecular-level understanding of the solvent's role.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as reactants in a chemical synthesis or biological macromolecules in a biochemical context. For example, simulations of aromatic compounds have been used to understand their adsorption on surfaces. rsc.org

Computational Prediction of Reaction Pathways, Selectivity, and Reaction Energetics

Computational chemistry offers powerful tools for predicting the most likely pathways a reaction will follow, the selectivity for forming one product over another (regio- and stereoselectivity), and the energetics of these processes. For this compound, these predictive capabilities are invaluable for understanding its synthetic utility.

Predicting reaction pathways involves mapping out the potential energy surface for all plausible routes. For example, in a reaction with a multifunctional nucleophile, this compound could potentially react at different sites. Computational methods, particularly DFT, can calculate the activation energies for each pathway, with the lowest energy path being the most probable. rsc.org

Selectivity is a key aspect of chemical synthesis. In the case of this compound, if it were to react with an unsymmetrical reagent, different regioisomers could be formed. Computational models have been successfully used to predict the regioselectivity in reactions of substituted aromatic compounds. researchgate.netrsc.org These models often analyze the electronic properties (like atomic charges and frontier orbital densities) and steric factors of the reactants to predict the preferred site of attack.

The energetics of the reaction, including the heats of reaction and activation energies, can be calculated with good accuracy using high-level quantum chemical methods. researchgate.net This information is crucial for optimizing reaction conditions and for understanding the thermodynamic and kinetic driving forces of the reaction. For instance, computational studies on the reduction of nitroaromatic compounds have provided insights into their reaction rates. acs.org

Table 3: Computationally Predicted Energetic Parameters for a Hypothetical Reaction of this compound

Reaction ParameterComputational MethodPredicted Information
Reaction Pathway DFT, ab initio methodsIdentification of the lowest energy route from reactants to products.
Regioselectivity Analysis of electrostatic potential, Fukui functions, and transition state energies.Prediction of the major product isomer.
Reaction Enthalpy (ΔH) High-level quantum chemistry (e.g., G3, G4 theory).Determination of whether the reaction releases or absorbs heat.
Activation Enthalpy (ΔH‡) Transition state theory combined with quantum chemical calculations.Estimation of the kinetic barrier and temperature dependence of the reaction rate.

This table illustrates the types of predictive information that can be obtained through computational studies.

Conformational Landscape Analysis and Intermolecular Interactions of this compound

The three-dimensional structure and flexibility of a molecule, known as its conformational landscape, are critical to its properties and reactivity. Conformational analysis of this compound would involve identifying its stable conformations and the energy barriers for interconversion between them. libretexts.org This is particularly relevant due to the presence of rotatable bonds, such as the C-N bond of the amino group, the C-N bond of the nitro group, and the C-C bond connecting the acyl chloride group to the ring.

The orientation of the amino and nitro groups with respect to the benzene ring can significantly affect the molecule's electronic properties and steric environment. researchgate.net Computational methods can systematically explore the potential energy surface to locate all low-energy conformers. For each conformer, the geometry can be optimized and the relative energy calculated.

Intermolecular interactions are the forces that govern how molecules interact with each other in the solid state (crystal packing) and in solution. For this compound, these interactions would include hydrogen bonding (involving the amino group), dipole-dipole interactions (due to the polar nitro and carbonyl groups), and π-π stacking interactions between the aromatic rings. rsc.org Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal structure.

Computational studies on related molecules like nitro-substituted benzoic acid derivatives and aminobenzoic acid derivatives have provided detailed insights into their intermolecular interactions and crystal packing. researchgate.netnih.gov Similar studies on this compound would elucidate how these forces direct the self-assembly of the molecules in the solid state.

Table 4: Potential Intermolecular Interactions in this compound

Type of InteractionInvolving GroupsSignificance
Hydrogen Bonding Amino group (donor) with nitro or carbonyl oxygen (acceptor) of a neighboring molecule.Strong directional interaction influencing crystal packing and solubility.
Dipole-Dipole Interactions Nitro group, Carbonyl group.Contribute to the overall lattice energy and affect physical properties.
π-π Stacking Aromatic rings of adjacent molecules.Important for the stability of the crystal structure.
Halogen Bonding Chlorine atom of the acyl chloride group.Can act as an electrophilic region, interacting with nucleophilic sites on other molecules.

This table outlines the expected intermolecular interactions based on the functional groups present in the molecule.

Advanced Analytical Methodologies for 2 Amino 4 Nitrobenzoyl Chloride Derivatives

Spectroscopic Techniques for Elucidating Reaction Product Structures

Spectroscopy is a fundamental tool for the structural elucidation of newly synthesized organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-amino-4-nitrobenzoyl chloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular connectivity.

In ¹H NMR spectra of derivatives of 2-amino-4-nitrobenzoic acid, the aromatic protons typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants providing clear evidence of the substitution pattern on the benzene (B151609) ring. rsc.orgrsc.org For example, in the ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid, the protons on the nitrophenyl ring are observed as multiplets, while in derivatives like 2-(4-methyl-2-nitrophenyl)-benzoxazole, the methyl protons give rise to a characteristic singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. rsc.org The carbonyl carbon of the benzoyl group and the carbons bearing the amino and nitro groups exhibit characteristic chemical shifts that are sensitive to the electronic effects of neighboring substituents. rsc.org This information is critical for confirming the successful incorporation of the 2-amino-4-nitrobenzoyl moiety into a larger molecular framework.

While NMR is powerful for determining the constitution of molecules, it can sometimes be challenging to unambiguously assign the absolute configuration of stereoisomers based on NMR data alone. researchgate.net In such cases, NMR data serves as a foundational element, which, when combined with other techniques like X-ray crystallography, leads to a complete structural elucidation. researchgate.net

Table 1: Representative ¹H NMR Data for Derivatives of Nitrobenzoic Acids

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Benzoic acidCDCl₃11.74 (s, 1H), 8.18 (d, J = 7.3 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.52 (t, J = 7.8 Hz, 2H)
4-Fluorobenzoic acidDMSO-d₆13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)
4-Nitrobenzoic acid-Signals at approximately 8.3-8.4 ppm.
2-Amino-5-nitrobenzoic acid-Aromatic protons and two amine protons are observable.
4-Nitrobenzoyl chlorideAcetoneAromatic protons observed at δ 8.36 and 8.42.
2-Chloro-4-nitrobenzoyl chloride-Three aromatic protons are present in the spectrum.

This table is generated based on data from multiple sources. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Complex Reaction Mixtures and Derivatives

Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are vital for the analysis of this compound derivatives. HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly useful for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. nist.gov

The molecular weight of 2-amino-4-nitrobenzoic acid is 182.13 g/mol . nih.gov Derivatives will have correspondingly higher molecular weights, which can be precisely determined by HRMS. fishersci.com For instance, the mass spectrum of 4-amino-2,6-dinitrotoluene, a related nitroaromatic compound, shows a molecular ion at m/z 197. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to gain structural information through the fragmentation of a selected ion. nih.gov In the analysis of derivatives of this compound, collision-induced dissociation (CID) can be used to break the molecule into smaller, characteristic fragments. nih.gov The fragmentation patterns observed in the MS/MS spectrum provide valuable clues about the molecule's structure, such as the nature of the substituents and their positions on the benzoyl ring. nih.govresearchgate.net This technique is especially powerful for identifying known and unknown metabolites and for analyzing complex reaction mixtures where multiple products may be present. nih.gov The study of metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole, for example, utilized chemical ionization, high resolution, and metastable measurements to establish their identities, revealing multiple cleavage modes and skeletal rearrangements. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Derivatives

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in derivatives of this compound. mdpi.comnih.gov These methods are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are characteristic of the type of bond and its chemical environment. nih.gov

FT-IR spectroscopy is particularly sensitive to polar functional groups. mdpi.com In the FT-IR spectra of this compound derivatives, characteristic absorption bands can be observed for the following functional groups:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the benzoyl chloride or resulting amide/ester group, usually found in the range of 1630-1800 cm⁻¹.

N-O stretching vibrations of the nitro group, which give rise to two distinct bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. esisresearch.org

C-N stretching vibrations and aromatic C=C stretching vibrations also appear in the fingerprint region of the spectrum, providing further structural confirmation.

Raman spectroscopy is often complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For example, in the study of 2-aminobenzyl alcohol, both techniques were used to analyze and assign the different normal modes of the molecule. researchgate.net Similarly, the FT-IR and FT-Raman spectra of 2-chloro-4-nitroaniline (B86195) have been recorded and interpreted with the aid of computational calculations. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500
Carbonyl (Acid Chloride)C=O Stretch~1770 - 1815
Carbonyl (Amide)C=O Stretch (Amide I)~1630 - 1695
Nitro Group (R-NO₂)Asymmetric N-O Stretch~1500 - 1560
Nitro Group (R-NO₂)Symmetric N-O Stretch~1300 - 1370
Aromatic RingC=C Stretch~1400 - 1600

This table is compiled from general spectroscopic principles and data from related compounds. esisresearch.orgnih.govnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring of Derivatives

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions in derivatives of this compound and for monitoring the progress of reactions involving these compounds. The presence of the nitrobenzoyl chromophore gives these molecules characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The absorption of UV-Vis light by these molecules corresponds to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). chemicalpapers.com The wavelength of maximum absorption (λmax) is influenced by the specific substitution pattern on the aromatic ring and the nature of the solvent.

UV-Vis spectroscopy can be effectively used to monitor the progress of a reaction in real-time. chemrxiv.org For example, if a derivative of this compound is being formed in a reaction, the appearance and increase in the intensity of its characteristic absorption band can be tracked over time to determine the reaction kinetics. researchgate.netresearchgate.net This is illustrated by the use of UV-Vis to monitor the reaction between 4-nitrobenzaldehyde (B150856) and other reagents, where the progress of product formation is indicated by the increasing absorbance at a specific wavelength. researchgate.net The electronic absorption spectra of related compounds, such as (E)-β-nitrostyrenes, have been studied and interpreted with the help of computational calculations to understand the nature of the electronic transitions. chemicalpapers.com

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive structural information for crystalline derivatives of this compound. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of molecules, including the precise bond lengths, bond angles, and torsional angles. springernature.comnih.gov For chiral derivatives of this compound, this technique is unparalleled in its ability to determine the absolute configuration of all stereogenic centers. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons within the crystal lattice. The data from a routine diffraction experiment can unambiguously establish the relative configuration of stereocenters. nih.gov To determine the absolute configuration of an enantiomerically pure compound, anomalous dispersion effects are utilized. encyclopedia.pub The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute structure; a value close to zero confirms the assignment. encyclopedia.pub

In cases where obtaining a suitable single crystal of the target molecule is challenging, derivatization or co-crystallization with a molecule of known absolute configuration can be employed. researchgate.netresearchgate.net The crystal structure of the parent compound, 2-amino-4-nitrobenzoic acid (also known as 4-nitroanthranilic acid), has been determined and is available in the Cambridge Structural Database. nih.gov This provides a valuable reference point for the analysis of its derivatives. X-ray diffraction studies not only confirm the molecular structure but also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Powder X-ray Diffraction in Polymorph Screening and Solid-State Characteristics of Derivatives

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline materials. In the context of this compound derivatives, PXRD is primarily employed to identify and differentiate polymorphs, which are different crystalline forms of the same compound. These polymorphs, while chemically identical, can exhibit distinct physical properties, including solubility, stability, and melting point, making polymorph screening a crucial step in materials development.

The principle of PXRD involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline lattice. Sharp, distinct peaks in the pattern indicate a highly crystalline material, whereas broad, diffuse halos suggest an amorphous or semi-crystalline nature. researchgate.net

For derivatives of this compound, different synthesis or purification conditions (e.g., solvent choice, temperature, crystallization rate) can lead to the formation of different polymorphs. Each polymorph will produce a unique PXRD pattern with characteristic peak positions and relative intensities. By comparing the PXRD data of different batches, researchers can identify the presence of single polymorphs or mixtures, ensuring consistency and control over the final product's solid-state form. researchgate.net

Table 1: Hypothetical PXRD Data for Two Polymorphs of a 2-Amino-4-nitrobenzoyl Amide Derivative

This table illustrates how PXRD data can distinguish between two crystalline forms (Polymorph A and Polymorph B) of a hypothetical derivative. The differences in peak positions (2θ) indicate distinct crystal lattice structures.

2θ Angle (°) - Polymorph ARelative Intensity (%)2θ Angle (°) - Polymorph BRelative Intensity (%)
8.51009.285
12.36511.8100
15.84016.550
21.08022.175
25.45526.060

This is a hypothetical representation of PXRD data.

Chromatographic Separations and Purity Assessment of this compound Reaction Mixtures

Chromatographic techniques are fundamental for the analysis of reaction mixtures involving this compound. Following a synthesis, the crude product is typically a mixture containing the desired derivative, unreacted starting materials, reagents, and various byproducts. Chromatographic methods provide the means to separate these components, assess the purity of the final product, and monitor the reaction's progress. sigmaaldrich.comsielc.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification of Derivatives

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile derivatives of this compound. Due to the polar nature of the amino and nitro groups, as well as the functional group introduced during derivatization, reverse-phase HPLC (RP-HPLC) is the most common mode of separation. sielc.comsielc.com

In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, is used to elute the compounds. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.

HPLC is invaluable for:

Reaction Monitoring: By taking aliquots from the reaction mixture over time, HPLC can track the consumption of this compound and the formation of the desired derivative, allowing for the optimization of reaction conditions.

Purity Assessment: A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and their peak areas can be used to estimate the purity percentage.

Preparative Separation: The HPLC method can be scaled up from analytical to preparative scale to isolate and purify the desired derivative from the crude reaction mixture. sielc.com

Table 2: Example Analytical HPLC Method for a 2-Amino-4-nitrobenzoyl Ester Derivative

This table outlines a typical gradient elution method for separating a reaction mixture. The changing mobile phase composition allows for the efficient separation of compounds with a range of polarities.

Time (minutes)% Acetonitrile% Water (with 0.1% Formic Acid)Eluting Compounds (Expected)
0.0 - 2.01090Highly polar byproducts
2.0 - 15.010 → 9090 → 102-Amino-4-nitrobenzoic acid (hydrolysis byproduct), Desired Ester Derivative
15.0 - 17.09010Unreacted this compound (if present)
17.0 - 20.01090Column re-equilibration

This method is illustrative. Actual conditions would be optimized based on the specific derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Its application to this compound derivatives is typically focused on two areas: the analysis of volatile byproducts and the analysis of the main derivatives after a secondary derivatization step.

Many derivatives of this compound are themselves not sufficiently volatile or thermally stable for direct GC analysis. sigmaaldrich.com Their polar functional groups (amine, nitro, and potentially others) can lead to poor chromatographic peak shape and decomposition in the hot GC injector. youtube.com Therefore, to analyze these derivatives by GC-MS, a subsequent chemical derivatization is often required to convert them into more volatile and stable forms. A common method is silylation, where active hydrogens on amino or hydroxyl groups are replaced with a nonpolar group like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com

Conversely, GC-MS is ideally suited for the direct analysis of any small, volatile byproducts that may form during the primary synthesis. These could include molecules resulting from side reactions or decomposition. The high sensitivity of GC-MS allows for the detection and identification of these trace-level impurities, providing a more complete picture of the reaction mixture. researchgate.net The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a molecular fingerprint to confirm their identity. nih.govnih.gov

Table 3: Common GC-MS Derivatization Reagents and Their Target Functional Groups

This table summarizes common reagents used to make non-volatile compounds suitable for GC-MS analysis.

Derivatization ReagentAbbreviationTarget Functional Group(s)Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH2, -COOH, -SHTrimethylsilyl (TMS) ether/amine/ester/thioether
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH2, -SHtert-Butyldimethylsilyl (TBDMS) ether/amine/thioether
Boron trifluoride in Methanol (B129727)BF3-MeOH-COOHMethyl ester
Acetic Anhydride (B1165640)-OH, -NH2Acetate ester, Acetamide

This information is based on general derivatization principles for GC-MS. sigmaaldrich.comyoutube.com

Emerging Research Directions and Future Prospects for 2 Amino 4 Nitrobenzoyl Chloride

Novel Synthetic Transformations and Methodologies for 2-Amino-4-nitrobenzoyl Chloride

The development of efficient and scalable synthetic routes to this compound is a cornerstone for its broader application. Current research focuses on optimizing the conversion of its precursor, 2-amino-4-nitrobenzoic acid, and exploring novel transformations to generate diverse derivatives.

A primary area of investigation is the direct chlorination of 2-amino-4-nitrobenzoic acid. Traditional methods for converting carboxylic acids to acyl chlorides, such as treatment with thionyl chloride (SOCl₂) or oxalyl chloride, are being refined for this specific substrate. Key to these methodologies is the careful control of reaction conditions to prevent unwanted side reactions involving the amino and nitro groups. The use of catalysts, such as dimethylformamide (DMF), is often employed to facilitate the conversion under milder conditions.

Future research is anticipated to focus on the development of greener and more sustainable synthetic methods. This includes the exploration of solid-supported reagents and catalytic systems that minimize waste and improve product isolation.

The synthesis of the precursor, 2-amino-4-nitrobenzoic acid, is also a subject of ongoing research. Novel methods are being explored to improve yield and reduce the environmental impact of its production. For instance, amination of 2-halo-6-nitrobenzoic acids using cuprous catalysts presents a promising route under relatively mild conditions. google.com

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

ReagentTypical ConditionsAdvantagesPotential Challenges with this compound
Thionyl Chloride (SOCl₂)Reflux, often with a catalytic amount of DMF. Cost-effective and widely used. Potential for side reactions with the amino group.
Oxalyl ChlorideMilder conditions, often at room temperature. Cleaner reaction with gaseous byproducts. Higher cost compared to thionyl chloride.
Phosphorus Pentachloride (PCl₅)Heating, often without a solvent. orgsyn.orgEffective for a wide range of carboxylic acids. orgsyn.orgCan lead to harsher reaction conditions and more byproducts.

Exploration of this compound in Advanced Materials Science Innovations

The distinct functional groups of this compound make it a compelling building block for new materials with tailored properties. The reactive acyl chloride group allows for its incorporation into polymers, while the amino and nitro groups can be used to tune the material's electronic, optical, and physical characteristics.

One promising application lies in the synthesis of high-performance polymers. The rigid aromatic backbone and the potential for hydrogen bonding from the amino group could lead to materials with high thermal stability and mechanical strength. The nitro group, being strongly electron-withdrawing, can influence the polymer's electronic properties, making it a candidate for applications in organic electronics. solubilityofthings.com

Furthermore, the amino group can be a site for post-polymerization modification, allowing for the introduction of other functional moieties to create "smart" materials that respond to external stimuli. The versatility of related nitrobenzoyl chlorides in materials science suggests a bright future for this compound in this field. solubilityofthings.com

Table 2: Potential Material Science Applications of this compound Derivatives

Material TypePotential Role of this compoundDesired Properties
High-Performance PolymersMonomer for polyamides or polyimides.Thermal stability, mechanical strength.
Electro-active PolymersIntroduction of nitro groups to influence conductivity.Tunable electronic properties.
Functional CoatingsSurface modification via the acyl chloride group.Enhanced adhesion, corrosion resistance.
Chromogenic MaterialsThe nitroaromatic system can be part of a chromophore.Colorimetric sensing capabilities.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent reactions of acyl chlorides, particularly those with nitro groups, can present safety challenges in traditional batch processing due to their reactivity and potential for exothermic events. nih.gov Flow chemistry offers a safer and more efficient alternative by performing reactions in continuous-flow reactors. The small reaction volumes at any given time significantly mitigate the risks associated with hazardous intermediates.

The integration of this compound into automated synthesis platforms is a logical next step. Automated systems can precisely control reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and yields. beilstein-journals.org This is particularly advantageous for the synthesis of compound libraries based on the this compound scaffold for screening in drug discovery or materials development.

Researchers are increasingly adopting flow chemistry for nitration and other energetic reactions, and the principles can be directly applied to the synthesis and derivatization of this compound. beilstein-journals.org The ability to rapidly and safely generate a variety of derivatives will undoubtedly accelerate research into its applications.

Bio-orthogonal Chemistry and Chemical Biology Applications of this compound Derivatives

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govcas.org This powerful set of tools allows for the study of biomolecules in their natural environment. The structure of this compound offers intriguing possibilities for the design of novel bio-orthogonal probes.

The primary amino group on the aromatic ring serves as a handle for the attachment of a bio-orthogonal reporting group, such as an azide (B81097) or an alkyne. nih.gov These groups can then participate in highly specific ligation reactions, like the Staudinger ligation or click chemistry, to attach fluorescent dyes, affinity tags, or other reporter molecules. nih.gov

The acyl chloride functionality, while too reactive for direct use in a cellular environment, can be used to conjugate the derivatized this compound to biomolecules in vitro. For example, it can react with the amino groups of lysine (B10760008) residues or the N-terminus of proteins to form stable amide bonds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.